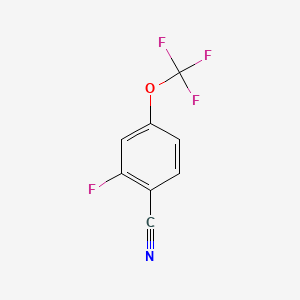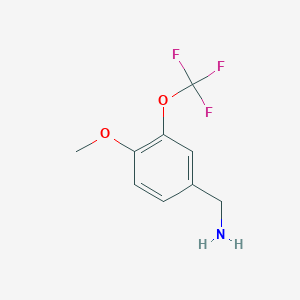
4-Methoxy-3-(Trifluormethoxy)benzylamin
Übersicht
Beschreibung
4-Methoxy-3-(trifluoromethoxy)benzylamine is a chemical compound with the molecular formula C9H10F3NO2 and a molecular weight of 221.18 g/mol. It is a liquid at ambient temperature .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-3-(trifluoromethoxy)benzylamine consists of a benzylamine core with methoxy and trifluoromethoxy functional groups attached to the benzene ring .Physical And Chemical Properties Analysis
4-Methoxy-3-(trifluoromethoxy)benzylamine is a liquid at ambient temperature with a molecular weight of 205.18 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Arzneimittelentwicklung
Die Trifluormethoxygruppe in Verbindungen wie 4-Methoxy-3-(Trifluormethoxy)benzylamin ist dafür bekannt, die biologische Aktivität zu verbessern, was sie zu einer wertvollen Einheit bei der Entwicklung von Pharmazeutika macht . Ihr Vorhandensein kann die pharmakokinetischen Eigenschaften von Medikamenten, wie z. B. ihre metabolische Stabilität und Membranpermeabilität, erheblich beeinflussen.
Agrikulturchemische Synthese
In der Agrochemie kann die Einarbeitung der Trifluormethoxygruppe zur Herstellung potenterer und selektiverer Agrochemikalien führen . Dies liegt an der Fähigkeit der Gruppe, die Bindungsaffinität und Selektivität gegenüber biologischen Zielstrukturen in Schädlingen und Unkräutern zu verbessern.
Materialwissenschaft
Die einzigartigen elektronischen Eigenschaften der Trifluormethoxygruppe können in der Materialwissenschaft genutzt werden. So kann sie beispielsweise verwendet werden, um die Oberflächeneigenschaften von Materialien zu modifizieren, um hydrophobe oder oleophobe Oberflächen zu erzeugen .
Safety and Hazards
The safety data sheet for 4-Methoxy-3-(trifluoromethoxy)benzylamine indicates that it is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only under a chemical fume hood . In case of contact with skin or eyes, immediate medical attention is required .
Wirkmechanismus
Target of Action
It is known that benzylamine derivatives can interact with various biological targets, influencing cellular processes .
Mode of Action
Benzylamine derivatives, in general, can participate in amination reactions of functionalized aryl bromides
Biochemical Pathways
Benzylamine derivatives can be involved in various biochemical processes, including the synthesis of functionalized organopolyphosphazenes for in vivo applications .
Biochemische Analyse
Biochemical Properties
4-Methoxy-3-(trifluoromethoxy)benzylamine plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to participate in amination reactions, which are crucial for the synthesis of functionalized organopolyphosphazenes . The nature of these interactions often involves the formation of covalent bonds with amino groups, leading to the modification of protein structures and functions.
Cellular Effects
The effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to cause irritation to the eyes and skin, indicating its potential to interact with cellular membranes and proteins . Additionally, its impact on cell signaling pathways can lead to alterations in gene expression, affecting cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, 4-Methoxy-3-(trifluoromethoxy)benzylamine exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form covalent bonds with amino groups allows it to modify enzyme activity, leading to changes in metabolic pathways and gene expression . These interactions are crucial for understanding the compound’s role in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but its long-term effects on cellular function can vary. For instance, prolonged exposure to the compound may lead to cumulative changes in cellular metabolism and gene expression . These temporal effects are essential for designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-Methoxy-3-(trifluoromethoxy)benzylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic pathways. At higher doses, it can cause toxic or adverse effects, including irritation and potential damage to cellular structures . Understanding these dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
4-Methoxy-3-(trifluoromethoxy)benzylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. For example, the compound’s ability to participate in amination reactions highlights its role in modifying protein structures and functions . Additionally, its impact on metabolic flux and metabolite levels can provide insights into its broader effects on cellular metabolism.
Transport and Distribution
The transport and distribution of 4-Methoxy-3-(trifluoromethoxy)benzylamine within cells and tissues are critical for understanding its biological activity. The compound is likely transported via specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular function.
Subcellular Localization
The subcellular localization of 4-Methoxy-3-(trifluoromethoxy)benzylamine is an important aspect of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its role in cellular processes and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
[4-methoxy-3-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2/c1-14-7-3-2-6(5-13)4-8(7)15-9(10,11)12/h2-4H,5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJPFKPXDALAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B1401283.png)

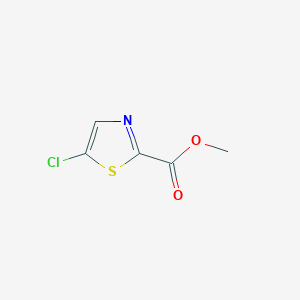
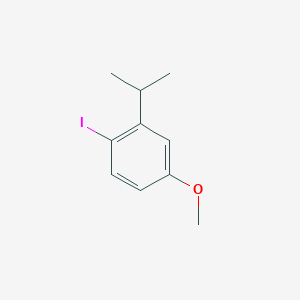

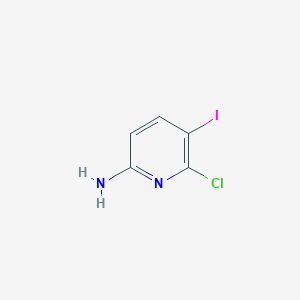
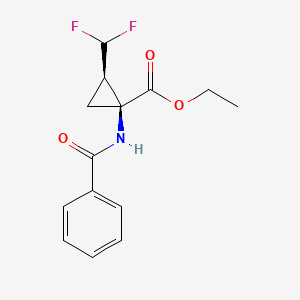

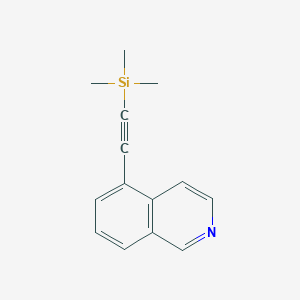
![Methyl 3'-amino-4-fluoro-[1,1'-biphenyl]-3-carboxylate hydrochloride](/img/structure/B1401295.png)

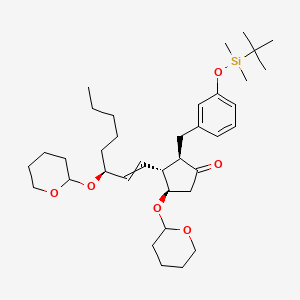
![tert-Butyl 5-(2-ethoxy-2-oxoethyl)-8-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1401300.png)
